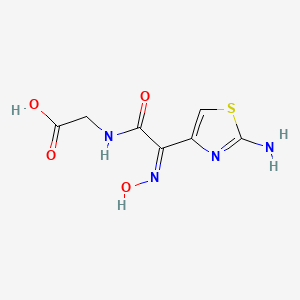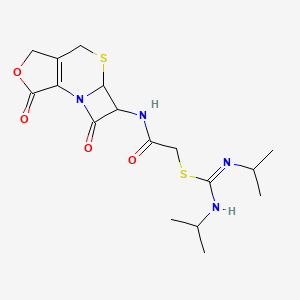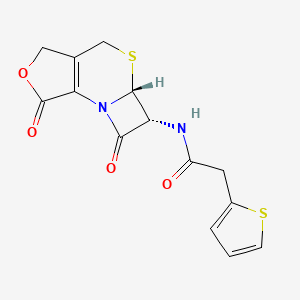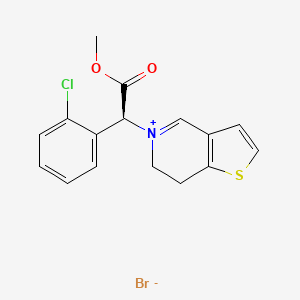
CLOPIDOGREL IMPURITY 2
Vue d'ensemble
Description
Clopidogrel Impurity 2, also known as Clopidogrel Iminium Impurity, is a chemical compound with the molecular formula C16H15ClNO2S.Br and a molecular weight of 400.71 g/mol . It is an oxidative impurity of the antithrombotic drug Clopidogrel. This impurity is formed during the synthesis and degradation of Clopidogrel and is often monitored to ensure the purity and efficacy of the drug.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Clopidogrel Impurity 2 can be synthesized through the selective oxidation of Clopidogrel using peroxymonosulfate and sodium halide systems. The reaction conditions involve the use of various solvents and oxidants to achieve the desired transformation. The reaction is monitored using nuclear magnetic resonance spectroscopy to ensure the formation of the impurity.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-performance liquid chromatography to isolate and purify the impurity from the Clopidogrel drug substance. This method ensures that the impurity is present in controlled amounts, maintaining the quality and safety of the final pharmaceutical product.
Analyse Des Réactions Chimiques
Types of Reactions
Clopidogrel Impurity 2 undergoes various chemical reactions, including:
Oxidation: The primary reaction leading to the formation of this impurity.
Substitution: Reactions involving the replacement of functional groups on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Peroxymonosulfate and sodium halide are commonly used to induce oxidation.
Major Products Formed
Applications De Recherche Scientifique
Clopidogrel Impurity 2 has several scientific research applications, including:
Pharmaceutical Research: Used to study the stability and degradation of Clopidogrel.
Analytical Chemistry: Employed as a reference standard in high-performance liquid chromatography to ensure the purity of Clopidogrel.
Toxicology Studies: Investigated for its potential effects and safety in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of Clopidogrel Impurity 2 involves its interaction with molecular targets and pathways similar to those of Clopidogrel. As an oxidative impurity, it may affect the antithrombotic activity of Clopidogrel by altering its chemical structure and properties . The exact molecular targets and pathways involved in its action are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clopidogrel Impurity 1: Another oxidative impurity of Clopidogrel with a different molecular structure.
Clopidogrel EP Impurity E: A related compound used in the analysis of Clopidogrel.
Clopidogrel EP Impurity A: Another impurity formed during the synthesis of Clopidogrel.
Uniqueness
Clopidogrel Impurity 2 is unique due to its specific molecular structure and the conditions under which it is formed. Its presence and concentration are critical for ensuring the quality and efficacy of Clopidogrel.
Propriétés
IUPAC Name |
methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5-ium-5-yl)acetate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClNO2S.BrH/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;/h2-5,7,9-10,15H,6,8H2,1H3;1H/q+1;/p-1/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWLMQVQNGJIKW-RSAXXLAASA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)[N+]2=CC3=C(CC2)SC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1Cl)[N+]2=CC3=C(CC2)SC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1396607-49-0 | |
| Record name | Clopidogrel pyridinium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1396607490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CLOPIDOGREL PYRIDINIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNE7AU6LVL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


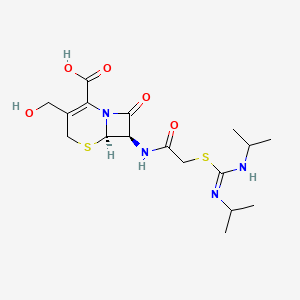

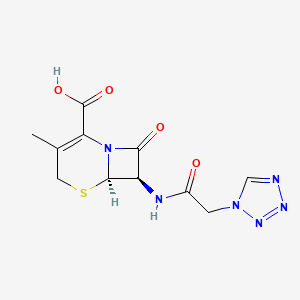
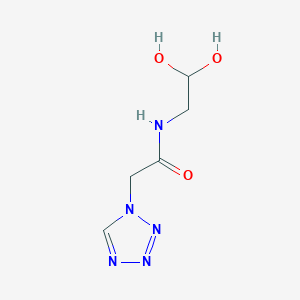
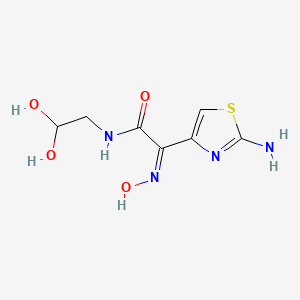
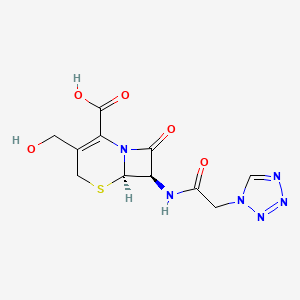
![(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-[(4R,5S)-9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide](/img/structure/B601284.png)
